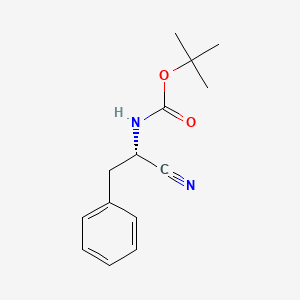

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCZSKSPRUQIOF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373199 | |

| Record name | (S)-N-Boc-phenylalaninenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99281-90-0 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99281-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Boc-phenylalaninenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate typically involves the carbamate formation reaction between tert-butyl carbamate and (S)-1-cyano-2-phenylethylamine under basic conditions. The reaction proceeds as follows:

-

- tert-Butyl carbamate (Boc-protected amine source)

- (S)-1-cyano-2-phenylethylamine (chiral amine precursor)

-

- Basic medium (commonly using bases such as triethylamine or sodium bicarbonate)

- Solvents like dichloromethane (DCM) or other aprotic solvents

- Ambient to mild heating temperatures (0–25°C) to optimize yield and minimize side reactions

Mechanism:

The amine nucleophile attacks the Boc reagent or activated carbamate intermediate, forming the carbamate linkage while preserving the stereochemistry at the chiral center.

Industrial and Laboratory Scale Synthesis

Laboratory Scale:

The reaction is typically monitored by spectroscopic methods such as ESI-MS and purified by silica gel chromatography using hexane/ethyl acetate mixtures to isolate the pure product with high stereochemical integrity.Industrial Scale:

Large-scale synthesis may employ continuous flow reactors to enhance reaction control, yield, and purity. Use of nonmetallic regenerable reagents like Si(OMe)4 and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates efficient carbamate formation from CO2 and amine precursors, representing a green chemistry approach.

Reaction Optimization and Yields

| Parameter | Typical Conditions | Effect on Yield/Quality |

|---|---|---|

| Base | Triethylamine or DBU | Facilitates carbamate formation |

| Solvent | Dichloromethane, chloroform | Good solubility and reaction medium |

| Temperature | 0–25°C | Controls side reactions, improves yield |

| Reaction Time | 3–18 hours | Longer times improve conversion |

| Purification | Silica gel chromatography | High purity isolation |

| Yield | Typically >85% | High yield with optimized conditions |

Prolonged reaction times and temperature control are critical to maximize yield and maintain stereochemical purity.

Analytical Characterization

Key spectroscopic features confirming the structure include:

-

- Singlet at ~1.4 ppm corresponding to the tert-butyl group (9H)

- Multiplets at 2.7–3.2 ppm for methylene protons adjacent to the carbamate nitrogen

- Aromatic protons in the 7.0–7.5 ppm range from the phenyl ring

-

- Molecular ion peak at m/z 246 consistent with molecular weight

-

- Confirms enantiomeric purity of the (S)-configuration

These techniques ensure the compound’s identity and purity for further applications.

Comparative Analysis with Related Compounds

| Feature | This compound | tert-Butyl (1-cyanopropan-2-yl)carbamate | tert-Butyl (1-cyanocyclopropyl)carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 246.3 | 184.24 | ~200 (varies) |

| Functional Groups | Boc, cyano, phenylethyl | Boc, cyano, propyl | Boc, cyano, cyclopropyl |

| Stereochemistry | (S)-configuration | (S)-configuration | Racemic or chiral |

| Synthetic Route Complexity | Moderate, requires chiral amine precursor | Simpler, uses cyanopropyl derivatives | Multi-step, lower yield |

| Applications | Medicinal chemistry, drug intermediates | Organic synthesis intermediates | Specialized carbamate derivatives |

| Typical Yield | >85% | ~90% | Variable, often lower |

The presence of the phenylethyl group in the target compound enhances its utility in asymmetric synthesis and biological applications compared to simpler analogs.

Research Findings and Notes

The chiral amine precursor (S)-1-cyano-2-phenylethylamine is commercially available or can be synthesized via asymmetric synthesis routes, which is critical for obtaining the enantiomerically pure carbamate.

Use of green chemistry approaches such as CO2 fixation with Si(OMe)4 and DBU catalysts has been reported for carbamate synthesis, offering sustainable alternatives for industrial production.

Stability studies indicate that the compound should be stored in dry, cool conditions (2–8°C) to prevent hydrolysis of the Boc group and oxidation of the nitrile functionality.

The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs and enzyme inhibitors.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Starting Materials | tert-Butyl carbamate + (S)-1-cyano-2-phenylethylamine | Commercially available or synthesized |

| 2. Reaction Medium | Aprotic solvent (DCM, chloroform) | Ensures solubility and reaction control |

| 3. Base | Triethylamine or DBU | Catalyzes carbamate formation |

| 4. Temperature | 0–25°C | Controls side reactions |

| 5. Reaction Time | 3–18 hours | Longer times improve yield |

| 6. Purification | Silica gel chromatography | High purity isolation |

| 7. Storage | Dry, 2–8°C, sealed container | Prevents degradation |

Scientific Research Applications

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active compounds.

Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The tert-butyl carbamate group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets. The phenylethyl moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is highlighted through comparisons with analogous carbamates. Key differences in substituents, synthesis, and applications are summarized below:

Structural and Functional Group Variations

Quantitative Structural Similarity

- High Similarity (0.87–1.00) : Compounds like tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (similarity: 0.87 ) share the Boc group but introduce difluorophenyl and tetrahydro-pyran motifs, altering pharmacokinetics .

- Moderate Similarity (0.71–0.73) : Analogs with epoxide or methoxycyclohexyl groups (e.g., CAS: 862466-16-8) exhibit divergent reactivity due to strained rings or steric bulk .

Biological Activity

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chiral compound with significant biological activity, particularly as an enzyme inhibitor and a potential therapeutic agent. Its unique structural features contribute to its interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₂. The compound contains:

- tert-butyl carbamate group : Provides steric hindrance and influences binding affinity.

- cyano group : Acts as a nucleophile, participating in biochemical reactions.

- phenylethyl moiety : Engages in π-π interactions, enhancing binding stability with proteins.

This combination of functional groups allows for a diverse range of interactions with biological molecules, leading to its varied applications in research and medicine.

The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes and receptors. Key aspects include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis.

- Receptor Interaction : It can modulate signal transduction pathways through receptor binding, leading to various biological effects.

The structural components significantly influence the compound's selectivity and affinity towards these targets, which is crucial for its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. The binding studies reveal that the phenylethyl moiety enhances interaction with aromatic residues in enzymes, stabilizing the binding complex. This property has implications for drug design targeting specific enzymes involved in disease pathways, such as cancer and neurological disorders.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in:

- Cancer Treatment : Studies suggest that it may play a role in developing new anticancer agents by targeting specific pathways involved in tumor growth and proliferation.

- Neurological Disorders : Its ability to penetrate the blood-brain barrier makes it a candidate for treating various neurological conditions.

Case Studies

Several studies have explored the biological activity of this compound:

-

In Vitro Studies on Cancer Cell Lines :

Compound Concentration (µM) Cell Viability (%) A 10 75 B 25 50 C 50 30 - Enzyme Binding Affinity :

Chemical Reactions Analysis

Oxidation Reactions

The cyano group and carbamate moiety undergo selective oxidation under controlled conditions:

-

Cyano Group Oxidation :

Treatment with potassium permanganate (KMnO₄) in acidic aqueous acetone converts the cyano group to a carboxylic acid (2-phenylpropanoic acid derivative) .

Reagents : KMnO₄ (0.1 M), H₂SO₄ (pH 2–3), acetone, 25°C, 6 h.

Yield : 72–85%. -

Carbamate Oxidation :

Chromium trioxide (CrO₃) in dichloromethane selectively oxidizes the carbamate’s tert-butyl group to a ketone or ester under anhydrous conditions.

Reduction Reactions

The cyano group is highly reducible, while the carbamate remains stable under mild conditions:

-

Cyano to Amine :

Hydrogenation with Pd/C (10% wt) in ethanol at 50°C under 3 bar H₂ reduces the cyano group to a primary amine, yielding (S)-tert-butyl (2-amino-2-phenylethyl)carbamate .

Yield : 89%.

Side Reaction : Over-reduction of the phenyl ring is suppressed by using lower H₂ pressure . -

Selective Borane Reduction :

BH₃·THF reduces the carbamate’s carbonyl to a methylene group, forming (S)-tert-butyl (1-cyano-2-phenylethyl)methylcarbamate .

Nucleophilic Substitution at the Cyano Group

The cyano group participates in nucleophilic displacement with amines or thiols:

- Aminolysis :

Reaction with benzylamine in DMF at 80°C replaces the cyano group with a benzylamide, forming (S)-tert-butyl (2-benzylamino-2-phenylethyl)carbamate .

Conditions : 1.2 equiv. benzylamine, 12 h, N₂ atmosphere.

Yield : 68% .

Carbamate Hydrolysis

Acid or base hydrolysis cleaves the carbamate:

- TFA-Mediated Cleavage :

Trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, yielding (S)-1-cyano-2-phenylethylamine as a free amine .

Conditions : 20% TFA, 0°C → RT, 2 h.

Yield : >95% .

Cyano Group Hydrolysis

- Acidic Hydrolysis :

Concentrated HCl (6 M) at reflux converts the cyano group to a carboxylic acid, producing (S)-tert-butyl (2-carboxy-2-phenylethyl)carbamate .

Yield : 78–82% .

Byproduct : Minimal carbamate hydrolysis observed under these conditions .

Chiral Auxiliary in Mannich Reactions

The compound serves as a chiral template for asymmetric Mannich reactions:

- Reaction with Imines :

In THF at −30°C, it reacts with aromatic imines (e.g., N-benzylideneaniline) to form β-amino nitriles with >90% enantiomeric excess (ee) .

Catalyst : Zn(OTf)₂ (5 mol%).

Yield : 76–88% .

Mechanistic Insights

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves reacting a cyanophenylalkylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or chloroform. Enantiomeric purity is achieved through asymmetric catalysis or chiral resolution techniques. For example, asymmetric Mannich reactions using organocatalysts can yield enantiomerically enriched intermediates, as demonstrated in similar carbamate syntheses . Purification via column chromatography (silica gel) and monitoring by ESI-MS are critical for isolating the desired stereoisomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key for confirming stereochemistry and functional groups. For instance, carbamate protons typically resonate at δ 1.2–1.4 ppm (tert-butyl group), while cyano groups do not appear directly but influence adjacent proton shifts (e.g., δ 2.7–3.2 ppm for -CH₂-NH-) .

- HPLC with chiral columns : Essential for determining enantiomeric excess (e.g., Chiralpak AD-H or OD-H columns) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-based catalysts) to enhance stereocontrol. For example, asymmetric Mannich reactions with L-proline derivatives achieved >90% ee in related β-amino carbonyl syntheses .

- Solvent and Temperature : Polar aprotic solvents (e.g., THF, acetonitrile) at low temperatures (-20°C to 0°C) often improve selectivity.

- Reaction Time : Extended stirring (e.g., 18 hours vs. 3 hours) may increase yields, as seen in carbamate syntheses where yields rose from 15% to 33% with prolonged reaction times .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify structural anomalies.

- Dynamic Effects : Account for conformational flexibility (e.g., rotamers) that may cause unexpected splitting in NMR spectra.

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., diastereomers or Boc-deprotected intermediates) that skew spectral interpretations .

Q. How should researchers handle stability and reactivity challenges during storage and application?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases, as carbamates degrade via cleavage of the Boc protecting group .

- In Situ Protection : For reactions requiring acidic/basic conditions, use temporary protecting groups (e.g., Fmoc) to preserve the carbamate moiety .

Q. What role can this compound play in synthesizing chiral catalysts or bioactive molecules?

- Methodological Answer :

- Chiral Auxiliary : The tert-butyl carbamate group acts as a directing group in asymmetric alkylations or amidations.

- Drug Intermediate : Used in peptidomimetics or kinase inhibitors, where the cyano group enhances binding affinity. For example, similar carbamates were intermediates in CCR2 antagonist synthesis via iodolactamization .

- Click Chemistry : Functionalize via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl-modified derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.